![molecular formula C21H28N4O3 B2884254 N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide CAS No. 877631-83-9](/img/structure/B2884254.png)
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide, commonly known as FGIN-1-27, is a synthetic compound that has been widely used in scientific research. It belongs to the class of compounds known as dopamine D3 receptor antagonists and has been found to have potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
FGIN-1-27 exerts its pharmacological effects by blocking dopamine D3 receptors, which are primarily located in the mesolimbic and mesocortical pathways of the brain. This results in the inhibition of dopamine release, which is believed to be the underlying mechanism of action in various neurological disorders.
Biochemical and Physiological Effects:
FGIN-1-27 has been found to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which is believed to be the underlying mechanism of action in various neurological disorders. It has also been found to reduce the reinforcing effects of drugs of abuse, which makes it a potential candidate for the treatment of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of FGIN-1-27 is its high selectivity for dopamine D3 receptors, which makes it a valuable tool for studying the role of these receptors in various neurological disorders. However, one of the limitations of FGIN-1-27 is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on FGIN-1-27. One area of interest is the development of new drugs based on the structure of FGIN-1-27 that have improved pharmacological properties. Another area of interest is the study of the role of dopamine D3 receptors in various neurological disorders and the potential therapeutic applications of drugs that target these receptors. Finally, there is a need for further research on the biochemical and physiological effects of FGIN-1-27 to better understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of FGIN-1-27 involves the reaction of 2-(2-furyl)ethylamine with 1-(4-phenylpiperazin-1-yl)propan-2-ol in the presence of oxalyl chloride to form the corresponding oxalyl amide. This is then reacted with isopropylamine to yield FGIN-1-27.
Wissenschaftliche Forschungsanwendungen
FGIN-1-27 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been found to have a high affinity for dopamine D3 receptors and acts as a selective antagonist, which makes it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-16(2)23-21(27)20(26)22-15-18(19-9-6-14-28-19)25-12-10-24(11-13-25)17-7-4-3-5-8-17/h3-9,14,16,18H,10-13,15H2,1-2H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXAMETUUCUBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.